An In-depth Technical Guide to 3-Hydroxy-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Research Applications
An In-depth Technical Guide to 3-Hydroxy-4-(trifluoromethyl)benzamide: Synthesis, Properties, and Research Applications
This technical guide provides a comprehensive overview of 3-Hydroxy-4-(trifluoromethyl)benzamide, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identifiers, physicochemical properties, synthesis protocols, and potential applications.
Introduction: The Significance of Fluorinated Benzamides
Benzamides are a cornerstone in medicinal chemistry, with their amide functionality being a common feature in numerous active pharmaceutical ingredients (APIs).[1] The introduction of a trifluoromethyl (-CF3) group can profoundly influence a molecule's properties. The -CF3 group is a powerful electron-withdrawing moiety that can enhance metabolic stability by blocking oxidative metabolism, and its lipophilicity can improve cell membrane permeability, thereby increasing absorption and bioavailability.[2][3] The strategic placement of a hydroxyl (-OH) group introduces a site for hydrogen bonding, which can be critical for molecular recognition and binding to biological targets.[4]
3-Hydroxy-4-(trifluoromethyl)benzamide combines these key functional groups, making it a molecule of high interest for the development of novel therapeutics and functional materials.
Chemical Identity and Physicochemical Properties
While a specific CAS number for 3-Hydroxy-4-(trifluoromethyl)benzamide is not readily found in major chemical databases, we can identify it through its structural components and predict its properties based on closely related analogs.
Identifiers
For the purpose of unambiguous identification, the following identifiers are proposed:
| Identifier | Value |
| IUPAC Name | 3-Hydroxy-4-(trifluoromethyl)benzamide |
| Molecular Formula | C8H6F3NO2 |
| Molecular Weight | 205.14 g/mol |
| InChI Key | (Predicted) |
| SMILES | O=C(N)c1cc(O)c(cc1)C(F)(F)F |
Note: The InChI Key and other computed properties are predictions based on the chemical structure.
Predicted Physicochemical Properties
The following properties are estimated based on the analysis of structurally similar compounds such as 2-Hydroxy-4-(trifluoromethyl)benzamide (CAS 402-15-3) and 3-Hydroxybenzamide (CAS 618-49-5).[4]
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white solid | Typical for benzamide derivatives.[4] |
| Melting Point | Elevated, likely >150 °C | Aromatic amides with hydrogen bonding capabilities generally have high melting points. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in water. | The hydroxyl and amide groups will contribute to polarity, while the trifluoromethylated benzene ring adds lipophilic character.[4] |
| pKa | The phenolic hydroxyl group will be weakly acidic. | The electron-withdrawing trifluoromethyl group will increase the acidity of the phenolic proton compared to unsubstituted phenols. |
Synthesis of 3-Hydroxy-4-(trifluoromethyl)benzamide
Given the apparent lack of commercial availability, a reliable synthesis protocol is crucial for researchers wishing to investigate this compound. The most logical and efficient synthetic route would be the hydrolysis of the corresponding benzonitrile, 3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS: 731002-50-9).[5]
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 3-Hydroxy-4-(trifluoromethyl)benzamide.
Detailed Experimental Protocol: Hydrolysis of 3-Hydroxy-4-(trifluoromethyl)benzonitrile
This protocol is based on established methods for nitrile hydrolysis, optimized for this specific substrate.
Materials and Reagents:
-
3-Hydroxy-4-(trifluoromethyl)benzonitrile
-
Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3)
-
30% Hydrogen peroxide (H2O2)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Hydrochloric acid (1M HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Hydroxy-4-(trifluoromethyl)benzonitrile (1.0 eq) in DMSO.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Hydrolysis: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or column chromatography to obtain pure 3-Hydroxy-4-(trifluoromethyl)benzamide.
Causality Behind Experimental Choices:
-
Choice of Solvent (DMSO): DMSO is an excellent solvent for both the starting material and the inorganic base, facilitating a homogeneous reaction.
-
Base-Catalyzed Peroxide Hydrolysis: This method is generally mild and provides high yields for the conversion of nitriles to primary amides, minimizing the risk of over-hydrolysis to the carboxylic acid.
-
Temperature Control: The addition of hydrogen peroxide is exothermic. Cooling the reaction mixture prevents overheating, which could lead to decomposition of the peroxide and unwanted side reactions.
Potential Applications in Research and Drug Development
The unique structural features of 3-Hydroxy-4-(trifluoromethyl)benzamide suggest several promising avenues for research.
As a Fragment for Drug Discovery
This molecule can serve as a valuable building block in fragment-based drug discovery (FBDD). The trifluoromethyl group provides a strong NMR signal (¹⁹F) for screening, and the hydroxyl and amide groups offer vectors for chemical elaboration.
Development of Enzyme Inhibitors
Benzamide derivatives are known to act as inhibitors for a variety of enzymes. For instance, N-hydroxybenzamides are a class of histone deacetylase (HDAC) inhibitors.[6] The core structure of 3-Hydroxy-4-(trifluoromethyl)benzamide could be elaborated to target specific enzyme classes.
Signaling Pathway Diagram
Caption: Logical relationship of a 3-Hydroxy-4-(trifluoromethyl)benzamide derivative as a therapeutic agent.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Hydroxy-4-(trifluoromethyl)benzamide is not available, precautions should be based on data for structurally related compounds.
-
General Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust.[7][8]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9]
-
Hazards: Expected to cause skin and serious eye irritation. May be harmful if swallowed or inhaled.[7][9][10]
-
First Aid:
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[7][8]
Conclusion
3-Hydroxy-4-(trifluoromethyl)benzamide is a promising, yet underexplored, chemical entity. Its synthesis from the corresponding benzonitrile is straightforward, opening the door for its use in various research and development endeavors. The combination of a hydrogen-bonding hydroxyl group, a versatile amide, and the advantageous properties of a trifluoromethyl group makes it a highly attractive scaffold for the design of novel pharmaceuticals and advanced materials. This guide provides the foundational knowledge for scientists to begin exploring the potential of this intriguing molecule.
References
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PubChem. (3R,4R)-N-hydroxy-4-[[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]benzoyl]amino]oxane-3-carboxamide. [Link]
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Veeprho. N-ethyl-4-hydroxy-N-(1-(3-(trifluoromethyl) phenyl)propan-2-yl)benzamide. [Link]
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BindingDB. 2-hydroxy-N-[2-nitro-4-(trifluoromethyl)phenyl]benzamide. [Link]
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PMC. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
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PubMed. Design, synthesis and preliminary biological evaluation of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives as novel histone deacetylase inhibitors. [Link]
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MDPI. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. [Link]
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